Cas no 1181216-84-1 (Schisanwilsonin I)

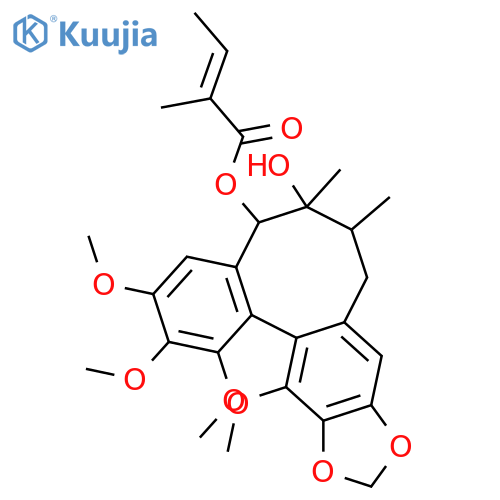

Schisanwilsonin I structure

商品名:Schisanwilsonin I

Schisanwilsonin I 化学的及び物理的性質

名前と識別子

-

- Schisanwilsonin I

- Arisanschinin L

- Gomisin B

- Tigloylgomisin P

- Wuweizi ester B

- (8S,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(12),2,4,6,13,18-hexaen-8-yl (2Z)-2-methylbut-2-enoate

- Angeloylgomisin P

- HY-N5044

- Schisanwilsonin B

- SchisanwilsoninI

- SCHEMBL1786024

- AKOS040760697

- 1181216-84-1

- CS-0032172

- DA-67484

- FS-9916

- [(8S,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate

-

- インチ: 1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9+

- InChIKey: BKGUPIVDQHHVMV-NTEUORMPSA-N

- ほほえんだ: COC1C(OC)=C(OC)C2=C(C(C(C(CC3C2=C(OC)C2=C(OCO2)C=3)C)(O)C)OC(/C(=C/C)/C)=O)C=1

計算された属性

- せいみつぶんしりょう: 514.22000

- どういたいしつりょう: 514.22028266g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 37

- 回転可能化学結合数: 7

- 複雑さ: 833

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 102Ų

- 疎水性パラメータ計算基準値(XlogP): 3.67

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.28±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: Insuluble (4.8E-3 g/L) (25 ºC),

- PSA: 101.91000

- LogP: 4.61040

Schisanwilsonin I 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S89340-2mg |

Schisanwilsonin I |

1181216-84-1 | 2mg |

¥2102.0 | 2021-09-07 | ||

| TargetMol Chemicals | TN2188-2mg |

Schisanwilsonin B |

1181216-84-1 | 2mg |

¥ 1600 | 2024-07-19 | ||

| TargetMol Chemicals | TN2188-1 mL * 10 mM (in DMSO) |

Schisanwilsonin B |

1181216-84-1 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 3780 | 2023-09-15 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2188-1 mg |

Schisanwilsonin I |

1181216-84-1 | 1mg |

¥1377.00 | 2022-04-26 | ||

| TargetMol Chemicals | TN2188-2 mg |

Schisanwilsonin B |

1181216-84-1 | 98% | 2mg |

¥ 1,600 | 2023-07-10 | |

| A2B Chem LLC | AE18228-2mg |

Arisanschinin L |

1181216-84-1 | ≥90% | 2mg |

$310.00 | 2024-04-20 | |

| TargetMol Chemicals | TN2188-1 ml * 10 mm |

Schisanwilsonin B |

1181216-84-1 | 1 ml * 10 mm |

¥ 3780 | 2024-07-19 | ||

| A2B Chem LLC | AE18228-50mg |

Arisanschinin L |

1181216-84-1 | 97% | 50mg |

$1700.00 | 2024-04-20 | |

| A2B Chem LLC | AE18228-20mg |

Arisanschinin L |

1181216-84-1 | 98% | 20mg |

$870.00 | 2024-04-20 |

Schisanwilsonin I 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

1181216-84-1 (Schisanwilsonin I) 関連製品

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:1181216-84-1)Schisanwilsonin I

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ